molecular formula C11H14BrN3O B1411924 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one CAS No. 1775149-08-0

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one

Cat. No.: B1411924
CAS No.: 1775149-08-0
M. Wt: 284.15 g/mol
InChI Key: GMQPDFZEKQRTDU-UHFFFAOYSA-N
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Description

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with a piperazine ring substituted at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The bromine and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The piperazine ring can further modulate the compound’s pharmacokinetic properties, such as solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyridine and piperazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5-bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-8-5-10(13-6-9(8)12)15-4-3-14(2)11(16)7-15/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQPDFZEKQRTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCN(C(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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